![molecular formula C88H56Mn2N8O B12321823 [Mn(TPP)]2O](/img/structure/B12321823.png)
[Mn(TPP)]2O
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound μ-oxo-bis[(5,10,15,20-tetraphenylporphinato)manganese(III)], commonly referred to as [Mn(TPP)]2O, is a manganese porphyrin complex Porphyrins are a group of organic compounds, many of which are naturally occurring, such as heme
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Mn(TPP)]2O typically involves the reaction of manganese(III) chloride with tetraphenylporphyrin (TPP) in the presence of a base. The reaction is carried out in an organic solvent such as toluene or dichloromethane. The formation of the μ-oxo dimer occurs through the hydrolysis of the manganese porphyrin complex at the liquid-liquid interface, often facilitated by the presence of water and a suitable base .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
[Mn(TPP)]2O undergoes various chemical reactions, including:
Oxidation: The compound can catalyze the oxidation of organic substrates, such as alkenes, to form epoxides.
Reduction: It can participate in reduction reactions, often involving the reduction of oxygen species.
Substitution: Ligand substitution reactions can occur, where the axial ligands on the manganese center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide (H2O2) for oxidation reactions and various organic solvents like dichloromethane and toluene. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and substrates used. For example, the oxidation of alkenes typically yields epoxides, while reduction reactions may produce reduced oxygen species or other reduced products .
Aplicaciones Científicas De Investigación
[Mn(TPP)]2O has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which [Mn(TPP)]2O exerts its effects involves the formation of reactive manganese-oxo species. These species are highly reactive and can facilitate various chemical transformations. The manganese center in the porphyrin complex acts as a catalytic site, where substrates bind and undergo oxidation or reduction reactions. The dynamic coordination of ligands to the manganese center plays a crucial role in the compound’s reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Tetraphenylporphinatoiron(III) chloride (FeTPPCl): Similar to [Mn(TPP)]2O, this iron porphyrin complex also forms μ-oxo dimers and exhibits catalytic activity in oxidation reactions.
Tetraphenylporphinatomanganese(III) chloride (MnTPPCl): This compound is a precursor to this compound and shares similar chemical properties.
Uniqueness
This compound is unique due to its high reactivity and stability as a μ-oxo dimer. Its ability to catalyze a wide range of reactions under mild conditions makes it a valuable compound in both research and industrial applications. Additionally, its potential use in medical applications, such as photodynamic therapy, highlights its versatility and significance .
Propiedades
Fórmula molecular |
C88H56Mn2N8O |
|---|---|
Peso molecular |
1351.3 g/mol |
Nombre IUPAC |
manganese(3+);oxygen(2-);5,10,15,20-tetraphenylporphyrin-22,24-diide |
InChI |
InChI=1S/2C44H28N4.2Mn.O/c2*1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;;/h2*1-28H;;;/q2*-2;2*+3;-2 |
Clave InChI |
VFCYJZUPEHVVPC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[O-2].[Mn+3].[Mn+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


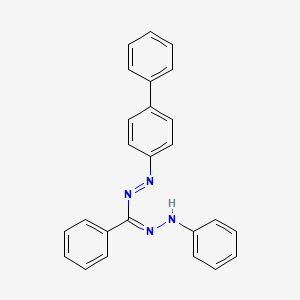

![L-Tryptophan, N-[N-[N-[N-[N-[N-acetyl-D-2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)glycyl]-L-leucyl]-L-alpha-aspartyl]-L-isoleucyl]-L-isoleucyl]-](/img/structure/B12321756.png)

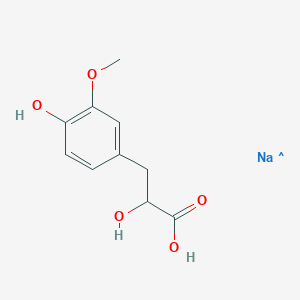
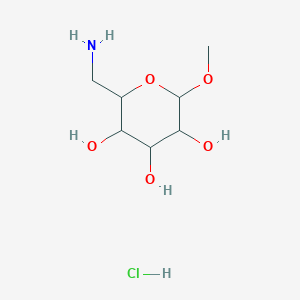
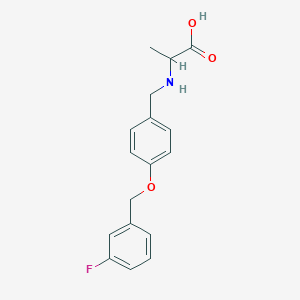
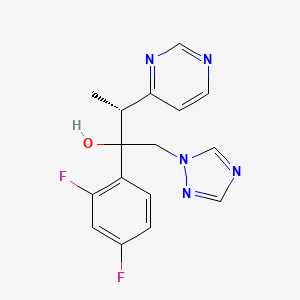
![calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate](/img/structure/B12321784.png)
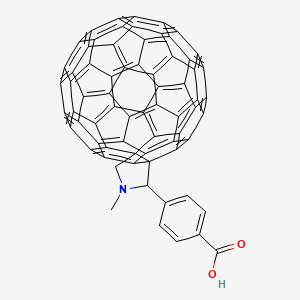
![6-(3-Hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B12321796.png)
![(1R)-3,3'-Bis[(E)-[[(1S,2S)-2-(1,3-dihydro-2H-isoindol-2-yl)-1,2-diphenylethyl]imino]methyl][1,1'-binaphthalene]-2,2'-diol](/img/structure/B12321800.png)
![3-(4-hydroxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol](/img/structure/B12321811.png)

